molecular formula C14H10BrNO4 B2826048 5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 92161-14-3

5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde

Cat. No. B2826048
CAS RN: 92161-14-3
M. Wt: 336.141
InChI Key: QUVOHVOTQSPITP-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde (5-Br-2-NB) is a synthetic organic compound used in a variety of scientific research applications. It is a versatile reagent in organic synthesis, and is used in a range of organic reactions due to its strong electrophilic character. 5-Br-2-NB is a useful reagent for the synthesis of various compounds, including drugs, natural products, and other organic molecules. It is also used in the synthesis of various polymers and materials.

Scientific Research Applications

Synthesis and Derivative Formation

A key application involves the synthesis of new S,N-disubstituted derivatives via reactions showcasing the compound's versatility as a precursor for further chemical modifications. For instance, Tomasz Pospieszny and E. Wyrzykiewicz (2008) have demonstrated the synthesis of new S,N(1)-di-o-(m- and p-)bromo-(nitro-) benzyl-substituted derivatives through a series of reactions indicating the reactivity and potential of such compounds for creating complex molecules (Pospieszny & Wyrzykiewicz, 2008).

Ligand Design and Coordination Chemistry

The compound's structural components are pivotal in the design of preorganized ligands for potential labeling of biological materials, as shown by L. Charbonnière, N. Weibel, and R. Ziessel (2002). Their work on developing ligands with pendant arms for complexation and further functionalization illustrates the molecule's role in advancing coordination chemistry (Charbonnière, Weibel, & Ziessel, 2002).

Photocatalysis and Organic Synthesis

In photocatalytic applications, the compound's derivatives have been investigated for their ability to catalyze reactions under light irradiation. S. Higashimoto et al. (2009) explored the photocatalytic oxidation of benzyl alcohol derivatives into corresponding aldehydes, demonstrating the utility of such compounds in green chemistry and environmental applications (Higashimoto et al., 2009).

Antioxidant Properties

Exploring the biological sphere, E. K. Olsen et al. (2013) isolated bromophenols with potent antioxidant activity, indicating the potential of brominated compounds for pharmaceutical and nutraceutical applications. Such research highlights the importance of brominated molecules, like 5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde, in discovering new antioxidants (Olsen et al., 2013).

Molecular Architecture

The compound's derivatives serve as building blocks in the construction of complex molecular architectures. C. Hawker and J. Fréchet (1990) described a convergent approach to dendritic macromolecules using benzylic bromide components, illustrating the role of such compounds in the synthesis of highly branched polymers (Hawker & Fréchet, 1990).

properties

IUPAC Name

5-bromo-2-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-12-3-6-14(11(7-12)8-17)20-9-10-1-4-13(5-2-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVOHVOTQSPITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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